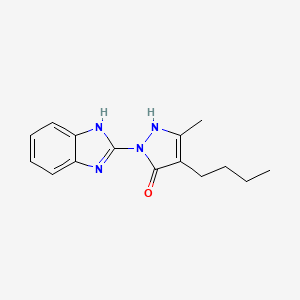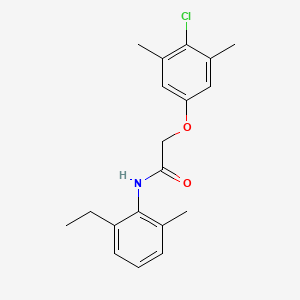![molecular formula C19H27N3O3 B5852801 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide, also known as BRL-15572, is a compound that has been widely studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain.
Mécanisme D'action
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide selectively binds to the dopamine D3 receptor and blocks its activity. This receptor is predominantly expressed in the mesolimbic and mesocortical regions of the brain, which are involved in reward and motivation pathways. By blocking the dopamine D3 receptor, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide may reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. It may also improve cognitive function by modulating dopamine signaling in the prefrontal cortex.
Biochemical and Physiological Effects:
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has been shown to have a selective and potent antagonistic effect on the dopamine D3 receptor. It has minimal affinity for other dopamine receptor subtypes, which reduces the risk of off-target effects. In preclinical studies, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has been shown to reduce drug-seeking behavior and improve cognitive function in animal models of addiction and schizophrenia. It has also been shown to alleviate motor symptoms in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in neuropsychiatric disorders. It has also been shown to have minimal off-target effects, which reduces the risk of confounding variables in experiments. However, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in certain experiments. It also has poor solubility in aqueous solutions, which may require the use of solubilizing agents or alternative delivery methods.
Orientations Futures
There are several future directions for research on 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide. One area of interest is the potential therapeutic applications of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide in addiction, schizophrenia, and Parkinson's disease. Further preclinical and clinical studies are needed to determine the safety and efficacy of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide in these disorders. Another area of interest is the development of novel compounds that target the dopamine D3 receptor with greater selectivity and potency than 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide. These compounds may have improved therapeutic potential and fewer off-target effects than 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide. Finally, there is a need for further research on the biochemical and physiological effects of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide, particularly in relation to its mechanism of action and potential side effects.
Méthodes De Synthèse
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the coupling of 1,3-benzodioxole with piperazine, followed by acylation with cyclopentylacetic anhydride. The final product is obtained through purification and crystallization steps. This synthesis method has been optimized to yield high purity and high yield of 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide.
Applications De Recherche Scientifique
2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block the dopamine D3 receptor, which is involved in regulating reward and motivation pathways in the brain. By blocking this receptor, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide may help reduce drug-seeking behavior and improve cognitive function in individuals with addiction or schizophrenia. In Parkinson's disease, 2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide may help alleviate motor symptoms by modulating dopamine signaling in the brain.
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-19(20-16-3-1-2-4-16)13-22-9-7-21(8-10-22)12-15-5-6-17-18(11-15)25-14-24-17/h5-6,11,16H,1-4,7-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHHLWGAHBPMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)
![2-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B5852739.png)


![3-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5852756.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)




![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)
